molecular formula C20H17NO4 B8259536 (2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid

(2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No.: B8259536
M. Wt: 335.4 g/mol
InChI Key: RERGEBQJCOXGBW-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom, a naphthyl group attached to the alpha carbon, and a glycine backbone. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Introduction of the Naphthyl Group: The protected glycine is then subjected to a Friedel-Crafts acylation reaction with 2-naphthyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This introduces the naphthyl group at the alpha position of the glycine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.

    Reduction: The benzyloxycarbonyl group can be removed by hydrogenation to yield the free amine.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Free amine derivative of glycine.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

(2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. The naphthyl group can participate in π-π stacking interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The glycine backbone provides flexibility and conformational stability to the molecule.

Comparison with Similar Compounds

(2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid can be compared with other similar compounds such as:

    N-(Benzyloxycarbonyl)-L-phenylalanine: Similar in structure but with a phenyl group instead of a naphthyl group.

    N-(Benzyloxycarbonyl)-D-tryptophan: Contains an indole group instead of a naphthyl group.

    N-(Benzyloxycarbonyl)-L-tyrosine: Features a phenolic group in place of the naphthyl group.

These compounds share the benzyloxycarbonyl protecting group and the amino acid backbone but differ in the aromatic substituent, which influences their chemical reactivity and biological activity.

Properties

IUPAC Name

(2R)-2-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-19(23)18(17-11-10-15-8-4-5-9-16(15)12-17)21-20(24)25-13-14-6-2-1-3-7-14/h1-12,18H,13H2,(H,21,24)(H,22,23)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERGEBQJCOXGBW-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC3=CC=CC=C3C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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